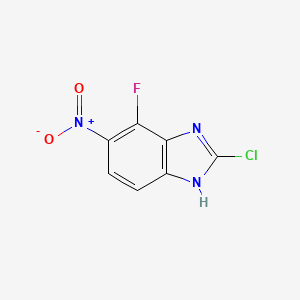

2-Chloro-4-fluoro-5-nitrobenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-fluoro-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzimidazole typically involves the reaction of 2-chloro-4-fluoroaniline with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nitration Reactions

Nitration is a critical step in introducing the nitro group at the 5-position of the benzimidazole ring. In analogous compounds, nitration typically occurs under strongly acidic conditions using concentrated sulfuric acid as a catalyst. For example, in the synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde, nitration involves adding a mixture of concentrated sulfuric acid and fuming nitric acid to the substrate, followed by quenching in ice water to isolate the product . A similar protocol may apply to benzimidazole derivatives, where the nitro group is introduced at the 5-position via electrophilic aromatic substitution.

Key Parameters for Nitration :

Chlorination Reactions

Chlorination introduces the 2-chloro substituent. In related compounds like 2-chloro-4-fluoro-dichlorotoluene, chlorination is performed under high-pressure ultraviolet (UV) light. This method ensures selective chlorination at specific positions, with chlorine gas introduced rapidly (5–200 mL/min) at temperatures between 0–155°C . The reaction generates HCl gas, necessitating gas scrubbing systems.

Chlorination Conditions :

Fluorination Reactions

Fluorination at the 4-position likely involves direct fluorination or substitution of a leaving group. While explicit fluorination steps for this benzimidazole derivative are not detailed in the provided sources, analogous compounds suggest methods such as:

-

Electrophilic Fluorination : Using fluorinating agents like fluorine gas or fluorinated acids under controlled conditions.

-

Nucleophilic Substitution : If a leaving group (e.g., chlorine) is present, fluorine could replace it via SNAr mechanisms under basic conditions.

Benzimidazole Ring Formation

The synthesis of the benzimidazole core typically involves condensation reactions between a diamine (e.g., 1,2-diaminobenzene) and a carbonyl compound. For nitro-substituted derivatives, nitration often precedes ring formation to avoid interference with the condensation step. For example, in the synthesis of 5-nitrobenzimidazoles, nitration is performed on the benzene ring before cyclization with a carbonyl group .

Example Reaction Pathway :

-

Nitration : Introduce nitro group at the 5-position.

-

Condensation : React with a carbonyl compound (e.g., formic acid) to form the benzimidazole ring.

Isomer Separation and Purification

The introduction of substituents (e.g., nitro, chloro, fluoro) can lead to positional isomers. For instance, in the synthesis of 2-chloro-5(6)-nitro benzimidazoles, isomers are separated via column chromatography after reduction of the nitro group to amine and subsequent diazotization . Similar strategies may apply to this compound, where chromatography or recrystallization ensures isolation of the desired isomer.

Physical and Analytical Data

Mechanistic Insights

The nitro group at the 5-position and halogens at 2 and 4 positions exert strong electron-withdrawing effects, directing subsequent electrophilic reactions. In antiviral benzimidazoles, such substituents enhance binding to viral targets (e.g., HCV NS5A) . The fluorine at position 4 may also stabilize the molecule through inductive effects, improving pharmacokinetic properties.

Challenges and Optimization

-

Reactivity Control : Nitration and chlorination require precise temperature control to avoid over-reaction or side products .

-

Purification : Complex separation steps (e.g., column chromatography) are often necessary to isolate isomers .

-

Safety : Handling concentrated acids and chlorine gas demands robust safety protocols .

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrobenzimidazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzimidazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The presence of the nitro group allows it to undergo redox reactions, which can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-nitrobenzimidazole

- 4-Fluoro-5-nitrobenzimidazole

- 2-Chloro-4-fluorobenzimidazole

Uniqueness

2-Chloro-4-fluoro-5-nitrobenzimidazole is unique due to the presence of both chlorine and fluorine atoms along with the nitro group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Biological Activity

2-Chloro-4-fluoro-5-nitrobenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole ring substituted with chlorine, fluorine, and nitro groups, which contribute to its biological activity. The presence of these substituents enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

In vitro Studies

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of benzimidazole derivatives were synthesized and tested against various pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with similar structural features exhibited strong antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 2 | S. aureus |

| 2-Fluorobenzimidazole | 4 | E. coli |

| 5-Nitrobenzimidazole | 8 | C. albicans |

Antiviral Properties

The antiviral activity of benzimidazole derivatives has also been investigated. Some studies suggest that these compounds may inhibit viral replication mechanisms, making them potential candidates for antiviral drug development. For example, certain derivatives have shown efficacy against human cytomegalovirus (HCMV), indicating their role in targeting viral infections .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating various substituted benzimidazoles found that this compound demonstrated high radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 50 | DPPH Scavenging Assay |

| Standard Ascorbic Acid | 30 | DPPH Scavenging Assay |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives revealed that the presence of electron-withdrawing groups like nitro at the para position significantly enhanced antibacterial activity against Gram-positive bacteria compared to their fluorinated counterparts .

- Antiviral Mechanism : In vitro assays demonstrated that certain benzimidazole derivatives could inhibit the replication of HCMV by interfering with viral DNA synthesis pathways . This suggests a promising avenue for further research into their use as antiviral agents.

- Oxidative Stress Mitigation : A comparative analysis showed that the antioxidant capacity of this compound was notably higher than that of several traditional antioxidants, indicating its potential application in formulations aimed at reducing oxidative damage in cells .

Properties

Molecular Formula |

C7H3ClFN3O2 |

|---|---|

Molecular Weight |

215.57 g/mol |

IUPAC Name |

2-chloro-4-fluoro-5-nitro-1H-benzimidazole |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-10-3-1-2-4(12(13)14)5(9)6(3)11-7/h1-2H,(H,10,11) |

InChI Key |

UWGVAFIOMRDQBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Cl)F)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.